Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate
CAS No.:
Cat. No.: VC16189437
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO2 |
|---|---|
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | methyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
| Standard InChI | InChI=1S/C10H17NO2/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11/h6-9H,2-5,11H2,1H3/t6?,7?,8-,9+/m0/s1 |
| Standard InChI Key | KNPLGHZLVZHFSD-ABIFROTESA-N |
| Isomeric SMILES | COC(=O)[C@@H]1[C@@H](C2CCC1CC2)N |
| Canonical SMILES | COC(=O)C1C2CCC(C1N)CC2 |
Introduction
Structural and Stereochemical Features
The defining feature of methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is its bicyclo[2.2.2]octane backbone, which imposes significant steric constraints and stabilizes specific molecular conformations. The cis configuration of the amino () and carboxylate () groups at positions 2 and 3 creates a distinct spatial arrangement that influences reactivity and intermolecular interactions. The IUPAC name, methyl (2S,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate, reflects its chiral centers and absolute configuration.
Comparative analysis with its trans isomer, methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 1630906-99-8), highlights the impact of stereochemistry on solubility and biological activity. The trans isomer, with a molecular weight of 219.71 g/mol, forms a hydrochloride salt that enhances water solubility, whereas the cis variant lacks this salt formation in its standard state.
| Property | cis Isomer | trans Isomer (Hydrochloride) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 183.25 | 219.71 |
| Solubility | Limited in water, soluble in organics | High in water due to hydrochloride |
| Key Applications | Antiviral intermediates | Neuroprotective research |
Synthetic Pathways and Optimization
Reductive Amination and Conformational Control
The synthesis of methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate involves multi-step sequences to achieve precise stereochemical outcomes. A common route begins with bicyclo[2.2.2]octane derivatives functionalized with ketone and ester groups. Reductive amination using chiral catalysts introduces the amino group while preserving the desired cis configuration. For example, sodium triacetoxyborohydride () in tetrahydrofuran selectively reduces imine intermediates to yield the cis-amine.
Ester Group Manipulation
A critical challenge in synthesis is maintaining the ester group’s orientation during reactions. Under basic conditions, the ester moiety can undergo conformational flipping, leading to undesired stereoisomers. Researchers mitigate this by employing bulky protecting groups or low-temperature conditions (-78°C) to stabilize the transition state. Subsequent deprotection steps using acidic or enzymatic methods yield the final product with high enantiomeric excess (>98%).
Industrial Scalability
Industrial production faces hurdles due to the bicyclo[2.2.2]octane framework’s synthetic complexity. Continuous flow reactors and automated purification systems have improved yields by minimizing side reactions and enabling real-time monitoring. For instance, a patented process achieves 85% purity in the final step through crystallization from ethanol-water mixtures.
Pharmaceutical Applications and Biological Activity
Role in Pimodivir Development
Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate is a key intermediate in synthesizing Pimodivir (VX-787), an inhibitor of influenza A virus RNA polymerase. The compound’s rigid structure enhances binding affinity to the polymerase PB2 subunit, disrupting viral replication. Clinical trials demonstrated Pimodivir’s efficacy in reducing viral load by 99% within 48 hours, underscoring the importance of this intermediate.
Comparative Analysis of Bicyclic Derivatives
Functional Group Variations
Modifying the ester or amino group alters the compound’s pharmacological profile. For example, replacing the methyl ester with an ethyl group (ethyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Conversely, converting the ester to a carboxylic acid (1621863-51-1) improves hydrogen-bonding capacity, favoring interactions with polar enzyme active sites .
Stereochemical Impact on Bioactivity
The cis configuration’s constrained geometry is advantageous for targeting viral polymerases, where precise molecular complementarity is critical. In contrast, the trans isomer’s flexibility allows broader interactions with neuronal receptors, explaining its neuroprotective effects.
Future Directions and Research Challenges
Derivative Development
Ongoing research aims to synthesize bicyclo[2.2.2]octane derivatives with improved pharmacokinetic properties. Strategies include:
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Introducing fluorine atoms to enhance metabolic stability.
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Developing prodrug forms to increase oral bioavailability.
Mechanistic Studies
Advanced computational models (e.g., molecular dynamics simulations) are being employed to map the cis isomer’s binding interactions with influenza polymerase. Preliminary data suggest that substituents at position 2 modulate binding free energy by up to 30%.
Clinical Translation
While Pimodivir has reached Phase III trials, broader applications of methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate in oncology and immunology are under exploration. Challenges include optimizing synthetic routes for cost-effective large-scale production and addressing potential off-target effects in vivo.
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